molecular formula C16H21N3O5 B11075384 Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate

Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate

Cat. No.: B11075384
M. Wt: 335.35 g/mol
InChI Key: SQULSHATMUATPX-UHFFFAOYSA-N
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Description

METHYL 4-(4-NITROANILINO)-4-OXO-3-PIPERIDINOBUTANOATE is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a nitro group, an aniline moiety, and a piperidinobutanoate structure. It is known for its unique chemical properties and reactivity, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-NITROANILINO)-4-OXO-3-PIPERIDINOBUTANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of aniline derivatives, followed by subsequent reactions to introduce the piperidinobutanoate moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of METHYL 4-(4-NITROANILINO)-4-OXO-3-PIPERIDINOBUTANOATE is scaled up using optimized reaction conditions. This includes the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The industrial process aims to maximize efficiency while minimizing waste and ensuring the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-NITROANILINO)-4-OXO-3-PIPERIDINOBUTANOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, amino compounds, and other functionalized organic molecules.

Scientific Research Applications

METHYL 4-(4-NITROANILINO)-4-OXO-3-PIPERIDINOBUTANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(4-NITROANILINO)-4-OXO-3-PIPERIDINOBUTANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-nitroaniline: Shares the nitroaniline structure but lacks the piperidinobutanoate moiety.

    2,4-Dinitro-N-methylaniline: Contains additional nitro groups, leading to different reactivity and applications.

    2-Amino-4-nitro-N-methylaniline: Features an amino group instead of the piperidinobutanoate structure.

Uniqueness

METHYL 4-(4-NITROANILINO)-4-OXO-3-PIPERIDINOBUTANOATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity patterns are desired.

Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

methyl 4-(4-nitroanilino)-4-oxo-3-piperidin-1-ylbutanoate

InChI

InChI=1S/C16H21N3O5/c1-24-15(20)11-14(18-9-3-2-4-10-18)16(21)17-12-5-7-13(8-6-12)19(22)23/h5-8,14H,2-4,9-11H2,1H3,(H,17,21)

InChI Key

SQULSHATMUATPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2CCCCC2

Origin of Product

United States

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